UNC926 vs. UNC669: L3MBTL1 Inhibitory Potency Comparison
UNC926 inhibits L3MBTL1 with an IC50 of 3.9 μM, compared to UNC669, the first reported small-molecule ligand for a methyl-lysine binding domain, which inhibits L3MBTL1 with an IC50 of 4.2 μM [1]. While the absolute potency difference is modest (approximately 1.08-fold improvement), UNC926 was developed through structure-activity relationship optimization and retains comparable L3MBTL3 inhibitory activity (IC50 = 3.2 μM) [1]. Note that UNC669 also inhibits L3MBTL3 with an IC50 of 3.1 μM, indicating parallel dual-target activity for both compounds [2]. Researchers selecting between these compounds should consider that UNC926 represents a chemically distinct, later-generation antagonist scaffold, but with overlapping MBT target coverage.
| Evidence Dimension | L3MBTL1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.9 μM (UNC926) |
| Comparator Or Baseline | IC50 = 4.2 μM (UNC669) |
| Quantified Difference | 1.08-fold improvement in potency for UNC926 |
| Conditions | AlphaScreen assay format; L3MBTL1 MBT domain |
Why This Matters
For L3MBTL1-focused studies, the ~1.08-fold potency advantage is minimal, but UNC926's later-generation scaffold may offer batch-to-batch consistency and solubility advantages for cell-based assays—factors that require experimental confirmation.
- [1] Herold JM, James LI, Korboukh VK, et al. Structure–activity relationships of methyl-lysine reader antagonists. Med. Chem. Commun., 2012, 3, 45–51. View Source
- [2] Probes & Drugs Portal. UNC 669 (PD010329) Compound Description and IC50 Data. View Source
